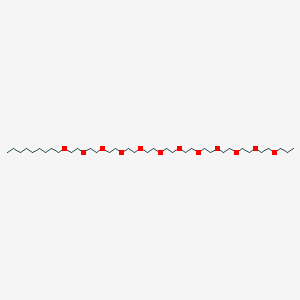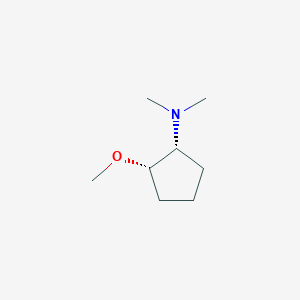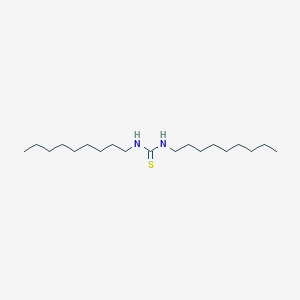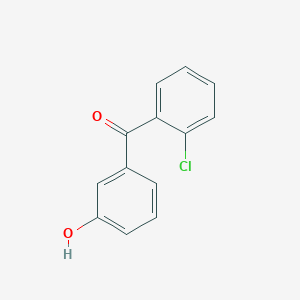
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane is a complex organic compound. The name suggests it is a long-chain molecule with multiple ether linkages. Such compounds are often used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane likely involves multiple steps, including the formation of ether linkages. Common methods for synthesizing ethers include the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.
Industrial Production Methods
In an industrial setting, the production of such a compound would require large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process might involve continuous flow reactors and the use of catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form peroxides or other oxidized products.
Reduction: Reduction reactions can break the ether linkages, forming alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might produce peroxides, while reduction could yield alcohols.
Scientific Research Applications
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane may have applications in various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological membranes or as a component in drug delivery systems.
Medicine: Could be explored for its potential therapeutic properties or as a carrier for active pharmaceutical ingredients.
Industry: Used in the production of polymers, lubricants, or as a solvent in chemical processes.
Mechanism of Action
The mechanism of action of 4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane would depend on its specific application. In biological systems, it might interact with cell membranes or proteins, altering their function. In chemical reactions, it could act as a solvent or reactant, facilitating the formation of new products.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): A polymer with multiple ether linkages, used in various industrial and medical applications.
Crown ethers: Cyclic compounds with multiple ether linkages, known for their ability to complex with metal ions.
Polypropylene glycol (PPG): Similar to PEG but with propylene oxide units, used in the production of polyurethanes and as a lubricant.
Uniqueness
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane is unique due to its specific structure and length, which may impart distinct physical and chemical properties compared to other similar compounds.
Properties
CAS No. |
63503-11-7 |
|---|---|
Molecular Formula |
C34H70O12 |
Molecular Weight |
670.9 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]nonane |
InChI |
InChI=1S/C34H70O12/c1-3-5-6-7-8-9-10-12-36-14-16-38-18-20-40-22-24-42-26-28-44-30-32-46-34-33-45-31-29-43-27-25-41-23-21-39-19-17-37-15-13-35-11-4-2/h3-34H2,1-2H3 |
InChI Key |
PZYGIKGVRAOIDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)

![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)



![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)



